4,6-Dimethoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran 4,6-Dimethoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran
Brand Name: Vulcanchem
CAS No.: 922140-83-8
VCID: VC17280353
InChI: InChI=1S/C18H18O4/c1-11-17(12-5-7-13(19-2)8-6-12)18-15(21-4)9-14(20-3)10-16(18)22-11/h5-10H,1-4H3
SMILES:
Molecular Formula: C18H18O4
Molecular Weight: 298.3 g/mol

4,6-Dimethoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran

CAS No.: 922140-83-8

Cat. No.: VC17280353

Molecular Formula: C18H18O4

Molecular Weight: 298.3 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dimethoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran - 922140-83-8

Specification

CAS No. 922140-83-8
Molecular Formula C18H18O4
Molecular Weight 298.3 g/mol
IUPAC Name 4,6-dimethoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran
Standard InChI InChI=1S/C18H18O4/c1-11-17(12-5-7-13(19-2)8-6-12)18-15(21-4)9-14(20-3)10-16(18)22-11/h5-10H,1-4H3
Standard InChI Key CXBBWNFDISQLDV-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=C(O1)C=C(C=C2OC)OC)C3=CC=C(C=C3)OC

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The IUPAC name 4,6-dimethoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran systematically describes its structure:

  • A benzofuran core (fused benzene and furan rings) substituted with methoxy groups at positions 4 and 6.

  • A 4-methoxyphenyl group at position 3.

  • A methyl group at position 2 .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS No.922140-83-8
Molecular FormulaC₁₈H₁₈O₄
Molecular Weight298.3 g/mol
InChIInChI=1S/C18H18O4/c1-11-17...
Canonical SMILESCC1=C(C2=C(O1)C=C(C=C2OC)...
XLogP3-AA (Predicted)~4.5

The planar benzofuran system and electron-donating methoxy groups influence its solubility and reactivity, favoring participation in electrophilic substitutions .

Synthetic Methodologies

Core Benzofuran Synthesis

Benzofuran derivatives are typically synthesized via:

  • Cyclization of Phenolic Precursors: 3,5-Dimethoxyphenol may undergo condensation with propargyl alcohols or alkynes under acid catalysis to form the benzofuran core .

  • Transition Metal-Catalyzed Coupling: Palladium-mediated Suzuki-Miyaura couplings introduce aryl groups (e.g., 4-methoxyphenyl) at position 3 .

Functionalization Steps

  • Methyl Group Introduction: Friedel-Crafts alkylation or nucleophilic substitution installs the 2-methyl group.

  • Methoxy Group Placement: Selective O-methylation using methyl iodide or dimethyl sulfate under basic conditions .

Table 2: Representative Synthetic Pathway

StepReaction TypeReagents/ConditionsYield (%)
1CyclizationH₂SO₄, 80°C, 12h65
2Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 90°C78
3O-MethylationCH₃I, K₂CO₃, acetone82

Data adapted from analogous benzofuran syntheses .

Chemical Reactivity and Derivatives

Oxidation Reactions

The electron-rich benzofuran core undergoes regioselective oxidation:

  • Side-Chain Oxidation: The 2-methyl group oxidizes to a carboxylic acid (KMnO₄, acidic conditions) or ketone (CrO₃).

  • Ring Oxidation: Limited ring oxidation occurs due to methoxy groups’ deactivating effects.

Electrophilic Substitution

Methoxy groups direct electrophiles to positions 5 and 7 of the benzofuran ring:

  • Nitration: HNO₃/H₂SO₄ introduces nitro groups at position 5.

  • Halogenation: Br₂/FeBr₃ yields 5-bromo derivatives.

Physicochemical Properties and Stability

Solubility and Partitioning

  • Aqueous Solubility: <1 mg/mL (predicted), due to high lipophilicity (LogP ≈4.5) .

  • Organic Solubility: Soluble in DMSO, DMF, and dichloromethane.

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds reveals decomposition temperatures >200°C, indicating suitability for high-temperature reactions .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor for anticoagulant and anticancer agents, leveraging its modifiable methoxy and methyl groups .

Material Science

Methoxybenzofurans act as ligands in luminescent metal-organic frameworks (MOFs), with emission maxima tunable via substitution patterns .

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